Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Overview
Description
The compound “Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate” likely contains an ester group (from the “ethyl … butanoate” part of the name) and a tert-butyldimethylsilyl ether group (from the “(tert-butyldimethylsilyl)oxy” part of the name) . These functional groups are commonly used in organic synthesis .
Chemical Reactions Analysis
The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis, as it’s stable under a variety of conditions but can be removed under specific conditions . The ester group can undergo reactions such as hydrolysis, reduction, and nucleophilic acyl substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Ethers generally have low boiling points and are relatively stable . Esters have higher boiling points due to their ability to form hydrogen bonds, and they often have characteristic fruity odors .
Scientific Research Applications
1. Synthesis of Key Intermediates for Carbapenem Antibiotics
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate plays a crucial role in the synthesis of methyl 2-benzamidomethyl-3-oxobutanoate, a key intermediate in the production of carbapenem antibiotics. The synthesis process, utilizing this compound, allows for a convenient and scalable production method under mild reaction conditions (Chao, Hao, & Wang, 2009).
2. Anionic Polymerization in Polymer Chemistry
In the field of polymer chemistry, this compound is used in the anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates. This process leads to the production of well-defined block copolymers with narrow molecular weight distributions, offering significant potential for creating novel polymer structures (Ishizone, Han, Okuyama, & Nakahama, 2003).
3. Microbial Reduction in Organic Solvent-Water Systems
This compound is also used in the microbial reduction of similar compounds like ethyl 4-chloro-3-oxobutanoate. Using specific microbial enzymes in organic solvent-water diphasic systems, efficient asymmetric reduction of these compounds can be achieved, leading to the production of optically pure intermediates (Shimizu et al., 1990).
4. Asymmetric Synthesis for Pharmaceutical Compounds
This compound is vital in asymmetric syntheses, like the production of (+)-trachyspic acid, a tumor cell heparanase inhibitor. Through a series of reactions including aldol reaction, Pinnick oxidation, and tert-butyl esterification, this compound contributes to synthesizing such complex molecules in high optical purity (Morokuma et al., 2008).
Future Directions
Properties
IUPAC Name |
ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIDAKWIDDYFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695418 | |
Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341195-54-7 | |
Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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